molecular formula C13H16N2O3 B13457174 benzyl N-[2-(prop-2-enamido)ethyl]carbamate

benzyl N-[2-(prop-2-enamido)ethyl]carbamate

Cat. No.: B13457174
M. Wt: 248.28 g/mol
InChI Key: WOPHCPFEPJWRJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl N-[2-(prop-2-enamido)ethyl]carbamate: is a compound featuring a Cbz-protected amine and an acrylamide. The acrylamide group acts as a Michael acceptor, making it useful in thiol-based bioconjugation or polymerization. The Cbz protecting group can be removed using Pd-C hydrogenation to reveal a free amine that can participate in various reactions such as couplings or reductive amination .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl N-[2-(prop-2-enamido)ethyl]carbamate typically involves the reaction of benzyl chloroformate with an appropriate amine. The reaction conditions often include the use of a base to neutralize the hydrochloric acid formed during the reaction. The Cbz protecting group can be removed using Pd-C hydrogenation .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of benzyl N-[2-(prop-2-enamido)ethyl]carbamate involves its role as a linker in bioconjugation and polymerization reactions. The acrylamide group acts as a Michael acceptor, facilitating the addition of thiol groups. The Cbz protecting group can be removed to reveal a free amine, which can then participate in various reactions .

Properties

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

benzyl N-[2-(prop-2-enoylamino)ethyl]carbamate

InChI

InChI=1S/C13H16N2O3/c1-2-12(16)14-8-9-15-13(17)18-10-11-6-4-3-5-7-11/h2-7H,1,8-10H2,(H,14,16)(H,15,17)

InChI Key

WOPHCPFEPJWRJN-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NCCNC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.